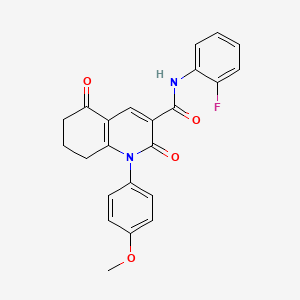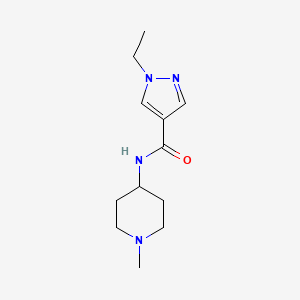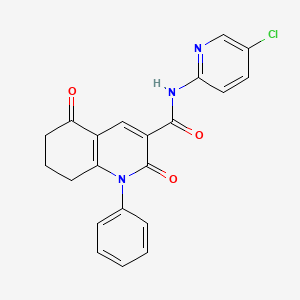![molecular formula C14H29N3O3S B10895582 N-[3-(diethylamino)propyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10895582.png)
N-[3-(diethylamino)propyl]-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[3-(DIETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a synthetic compound with a complex structure It is characterized by the presence of a piperidine ring, a diethylamino group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(DIETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the diethylamino group and the methylsulfonyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(DIETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The diethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.
Scientific Research Applications
N~4~-[3-(DIETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N4-[3-(DIETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s binding affinity or stability. The overall effect depends on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[3-(DIMETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
- N~4~-[3-(DIETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Uniqueness
N~4~-[3-(DIETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group, in particular, may enhance its interaction with certain molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C14H29N3O3S |
|---|---|
Molecular Weight |
319.47 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H29N3O3S/c1-4-16(5-2)10-6-9-15-14(18)13-7-11-17(12-8-13)21(3,19)20/h13H,4-12H2,1-3H3,(H,15,18) |
InChI Key |
NGQGIUBWDUBAIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1CCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethyl-5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B10895513.png)
![methyl 5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10895519.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide](/img/structure/B10895522.png)
![Propan-2-yl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10895525.png)
![2-[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10895528.png)

![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]butanamide](/img/structure/B10895550.png)

![2-amino-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10895553.png)

![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10895567.png)
![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B10895572.png)
![[1-(Methylsulfonyl)piperidin-3-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10895576.png)
![4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10895579.png)
